molecular formula C10H12BrNO B13170513 3-Amino-3-(3-bromophenyl)cyclobutan-1-ol

3-Amino-3-(3-bromophenyl)cyclobutan-1-ol

Cat. No.: B13170513
M. Wt: 242.11 g/mol
InChI Key: HWPOOYUWYKWOCF-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₀H₁₂BrNO It is characterized by the presence of an amino group, a bromophenyl group, and a cyclobutanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromophenyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a involving suitable precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is added to the phenyl ring.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted cyclobutanol derivatives.

Scientific Research Applications

3-Amino-3-(3-bromophenyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-bromophenyl)cyclobutan-1-ol: Similar structure but with the bromine atom at the para position.

    3-Amino-3-(3-chlorophenyl)cyclobutan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-3-(3-fluorophenyl)cyclobutan-1-ol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

3-Amino-3-(3-bromophenyl)cyclobutan-1-ol is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-amino-3-(3-bromophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H12BrNO/c11-8-3-1-2-7(4-8)10(12)5-9(13)6-10/h1-4,9,13H,5-6,12H2

InChI Key

HWPOOYUWYKWOCF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)Br)N)O

Origin of Product

United States

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